molecular formula C24H19F3N2O2 B2652921 N-(4-methoxyphenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine CAS No. 866017-46-1

N-(4-methoxyphenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine

Cat. No.: B2652921
CAS No.: 866017-46-1
M. Wt: 424.423
InChI Key: VNLPZOYKALLXAB-RWPZCVJISA-N
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Description

N-(4-methoxyphenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine is a useful research compound. Its molecular formula is C24H19F3N2O2 and its molecular weight is 424.423. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Hypervalent Iodine(III)-Mediated Oxidative Acetoxylation : A methodology for synthesizing indole and quinoline derivatives through dearomatization and intramolecular nucleophilic addition reactions, potentially applicable for creating functionalized lycorine-type alkaloid skeletons, showcases the utility of complex nitrogen-containing compounds in synthetic organic chemistry (Quideau et al., 2001).

  • Maillard Reaction Optimization : The use of mass spectrometry (LC-MS-MS) to optimize Maillard reaction conditions for the synthesis of 6-methoxy-tetrahydro-β-carboline derivatives, emphasizing the role of analytical techniques in enhancing synthetic yields and characterizing new compounds (Goh et al., 2015).

  • Nitroxide-Mediated Polymerization : Investigation into the use of N-phenylalkoxyamines for controlling the polymerization of methyl methacrylate and styrene, indicating the relevance of nitrogen-containing compounds in developing new materials (Greene & Grubbs, 2010).

Biological and Chemical Sensing

  • Chemosensor for Silver Ion : The development of chemosensors based on structural motifs similar to the query compound for selective detection of metal ions, highlighting the potential for creating sensitive diagnostic tools (Tharmaraj et al., 2012).

  • Antioxidant and Cytotoxicity Properties : The investigation of β-carboline derivatives for their in vitro antioxidant and cytotoxicity properties, which could inform the development of new therapeutic agents (Goh et al., 2015).

Analytical Studies

  • Pharmacological Profiles of Novel Compounds : Studies on the pharmacological profiles of related compounds, such as receptor antagonists, underline the importance of structural analogs in drug discovery and development (Ogawa et al., 2002).

Properties

IUPAC Name

N-(4-methoxyphenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N2O2/c1-29-22-9-4-3-8-20(22)21(15-28-17-10-12-18(30-2)13-11-17)23(29)31-19-7-5-6-16(14-19)24(25,26)27/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLPZOYKALLXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1OC3=CC=CC(=C3)C(F)(F)F)C=NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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